molecular formula C8H11NS B3054944 7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 62539-83-7

7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Cat. No.: B3054944
CAS No.: 62539-83-7
M. Wt: 153.25 g/mol
InChI Key: NDKKMCDMZGOMPQ-UHFFFAOYSA-N
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Description

7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of oxazolidine with thiophen-2-ylmagnesium bromide . Another approach involves the condensation of 1-methylpiperidin-4-one with malononitrile and carbon disulfide in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of automated reactors to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Mechanism of Action

The mechanism of action of 7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, it inhibits tubulin polymerization by binding to the colchicine site of tubulin, leading to the accumulation of cells in the G2/M phase of the cell cycle and inducing apoptosis . This mechanism is crucial for its antiproliferative activity against cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit tubulin polymerization and induce apoptosis selectively in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

7-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-6-8-7(2-4-9-6)3-5-10-8/h3,5-6,9H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKKMCDMZGOMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561527
Record name 7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62539-83-7
Record name 4,5,6,7-Tetrahydro-7-methylthieno[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62539-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride(4.4 g, 116 mmol) was added portionwise at room temperature to a mixture solution of 7-methyl-6,7-dihydrothieno[2,3-c]pyridine(10.5 g, 69.4 mmol) prepared in the above Step 2 and ethanol(100 ml). After stirring for 1 hour, the reaction mixture was diluted with water, and extracted with dichloromethane. The combined dichloromethane layers were dried over magnesium sulfate and concentrated to give 10.34 g of the titled compound. (Yield: 97%)
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 2
7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 3
7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 4
7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 5
7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 6
7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

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